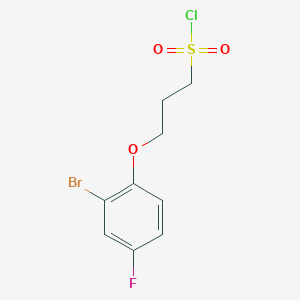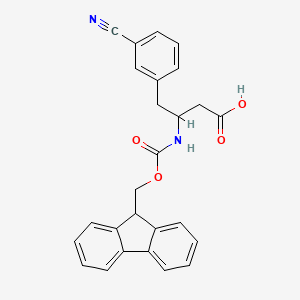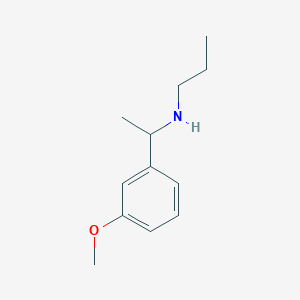
5-(Aminomethyl)-3,4-dimethyloctan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-3,4-dimethyloctan-4-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3,4-dimethyloctan-4-ol typically involves multi-step organic reactions. One common method is the reductive amination of a suitable precursor, such as 5-hydroxymethylfurfural (HMF), using a catalyst like sulfuric acid . The reaction conditions often include mild temperatures and the use of eco-friendly reagents to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that utilize renewable biomass as a starting material. The catalytic transformation of biomass-derived platform molecules under mild conditions is an attractive route due to its low energy consumption and high selectivity towards the desired product .
化学反応の分析
Types of Reactions
5-(Aminomethyl)-3,4-dimethyloctan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
5-(Aminomethyl)-3,4-dimethyloctan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 5-(Aminomethyl)-3,4-dimethyloctan-4-ol exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The alcohol group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
5-(Aminomethyl)furan-2-carboxylic acid: A similar compound used in the production of biobased aromatic polyamides.
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 5-(Aminomethyl)-3,4-dimethyloctan-4-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its synthesis from renewable biomass also highlights its potential for sustainable production .
特性
分子式 |
C11H25NO |
|---|---|
分子量 |
187.32 g/mol |
IUPAC名 |
5-(aminomethyl)-3,4-dimethyloctan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-5-7-10(8-12)11(4,13)9(3)6-2/h9-10,13H,5-8,12H2,1-4H3 |
InChIキー |
MGCXMFZYHYENFJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(CN)C(C)(C(C)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13637587.png)









